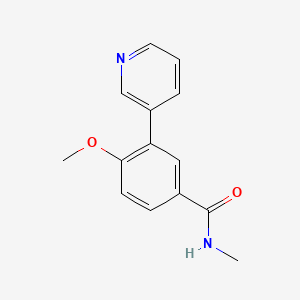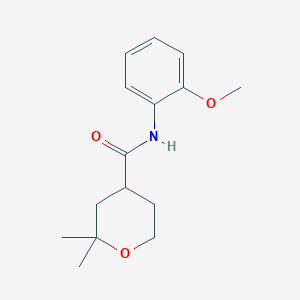
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide
Descripción general
Descripción
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its ability to enhance endurance and performance.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) employed this compound in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The findings revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of AD patients, correlating these decreases with clinical symptoms and decreased glucose utilization. This research underscores the compound's potential in understanding and diagnosing neurodegenerative diseases Kepe et al., 2006.
Antioxidant Activity
A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed for its molecular structure and antioxidant properties by Demir et al. (2015). The research utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to determine the molecular geometry and vibrational frequencies of the compound. Additionally, its antioxidant properties were evaluated using the DPPH free radical scavenging test, highlighting its potential as an antioxidant agent Demir et al., 2015.
Glucokinase Activation for Diabetes Treatment
Research by Park et al. (2014) identified a benzamide derivative, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, as a potent glucokinase activator. This compound demonstrated significant potential in treating type 2 diabetes mellitus through stimulating increases in glucose uptake and glucokinase activity in rat hepatocytes, suggesting its promise as a therapeutic agent Park et al., 2014.
Anxiogenic Properties Study
Alpha3IA, a compound structurally related to 4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, was explored for its anxiogenic properties by Atack et al. (2005). This study focused on its selective affinity and inverse agonist efficacy for GABA(A) receptors containing the alpha3 subunit. It was found to cause behavioral disruption and exhibit anxiogenic-like effects in rats, contributing to our understanding of GABA(A) receptors' role in anxiety Atack et al., 2005.
Anticancer Activity
G. Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against several human cancer cell lines, including MCF-7, A549, DU-145, and MDA MB-231. This research highlights the potential of benzamide derivatives, including compounds structurally related to 4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, in cancer treatment G. Mohan et al., 2021.
Propiedades
IUPAC Name |
4-methoxy-N-methyl-3-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-14(17)10-5-6-13(18-2)12(8-10)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXLLJPZVZXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)

![methyl 6-[(2-chlorobenzyl)thio]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062626.png)
![methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4062631.png)
![N-{2-[(benzylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B4062636.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea](/img/structure/B4062660.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)
![2-[(3-methylbutyl)thio]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062674.png)

![2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4062695.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)
acetonitrile](/img/structure/B4062721.png)